molecular formula C12H20O B13223399 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde

1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13223399
M. Wt: 180.29 g/mol
InChI Key: AGONEMDSZLEZTC-ONEGZZNKSA-N
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Description

1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a but-2-en-1-yl group and a methyl group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.

    Functional Group Introduction: The but-2-en-1-yl group is introduced through a series of reactions, such as alkylation or olefination.

    Aldehyde Formation: The aldehyde group is introduced via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The but-2-en-1-yl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines or thiols

Major Products:

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The but-2-en-1-yl group may also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    Crotyl Alcohol: (2E)-But-2-en-1-ol

    Crotonaldehyde: (2E)-But-2-enal

    Crotonic Acid: (2E)-But-2-enoic acid

Comparison: 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde is unique due to its cyclohexane ring structure, which imparts different chemical properties compared to linear or branched analogs like crotyl alcohol or crotonaldehyde

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-3-4-7-12(10-13)8-5-11(2)6-9-12/h3-4,10-11H,5-9H2,1-2H3/b4-3+

InChI Key

AGONEMDSZLEZTC-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CC1(CCC(CC1)C)C=O

Canonical SMILES

CC=CCC1(CCC(CC1)C)C=O

Origin of Product

United States

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